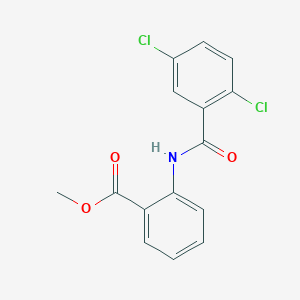

Methyl 2-(2,5-dichlorobenzamido)benzoate

説明

特性

IUPAC Name |

methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c1-21-15(20)10-4-2-3-5-13(10)18-14(19)11-8-9(16)6-7-12(11)17/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAAZXJFUCHYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 2-(2,5-dichlorobenzamido)benzoate: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of Methyl 2-(2,5-dichlorobenzamido)benzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical architecture, physicochemical characteristics, a detailed synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related molecules.

Molecular Architecture and Chemical Identity

Methyl 2-(2,5-dichlorobenzamido)benzoate is an aromatic compound featuring a central N-substituted anthranilate core. Its structure is characterized by a methyl benzoate moiety where the amino group at the 2-position is acylated with a 2,5-dichlorobenzoyl group. This amide linkage between the two substituted benzene rings is a key determinant of its chemical behavior and potential biological activity.

The IUPAC name for the title compound is methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate .

Physicochemical and Structural Properties

Precise experimental data for Methyl 2-(2,5-dichlorobenzamido)benzoate is not extensively published. However, based on the known properties of its structural components and related N-acyl anthranilate derivatives, we can infer its key physicochemical characteristics.

| Property | Inferred Value/Description | Rationale/Supporting Evidence |

| Molecular Formula | C₁₅H₁₁Cl₂NO₃ | Calculated from the molecular structure. |

| Molecular Weight | 324.16 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid. | N-acylated anthranilic acid derivatives are typically crystalline solids at room temperature[6]. |

| Melting Point | Expected to be in the range of 150-200 °C. | The melting point of the related compound Methyl 2,5-dichlorobenzoate is 37-40 °C[7]. The introduction of the bulky benzamido group would significantly increase the melting point due to increased molecular weight and intermolecular interactions. |

| Solubility | Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | The molecule is largely non-polar due to the two aromatic rings. The amide and ester groups offer some polarity, but the overall character is lipophilic. |

| Stability | Stable under normal laboratory conditions. The amide bond is relatively resistant to hydrolysis under neutral conditions[8]. | Hydrolysis of the ester or amide bond would require acidic or basic conditions. |

Synthesis of Methyl 2-(2,5-dichlorobenzamido)benzoate

The synthesis of Methyl 2-(2,5-dichlorobenzamido)benzoate is achieved through a standard nucleophilic acyl substitution reaction, specifically the acylation of an amine. In this case, the nucleophilic amino group of methyl anthranilate attacks the electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Methyl Anthranilate (1.0 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Instrumentation:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser (optional, for reactions requiring heating)

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer (for characterization)

-

FTIR spectrometer (for characterization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve methyl anthranilate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Expert Insight: Triethylamine acts as a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

-

-

Addition of Acyl Chloride: Dissolve 2,5-dichlorobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred solution of methyl anthranilate over 30 minutes.

-

Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (methyl anthranilate) is consumed.

-

Workup and Extraction:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and unreacted acyl chloride), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

-

Synthesis Workflow Diagram

Potential Biological Activities and Mechanism of Action

While the specific biological profile of Methyl 2-(2,5-dichlorobenzamido)benzoate has not been extensively reported, the broader class of N-benzoyl anthranilic acid derivatives has shown significant activity in several therapeutic areas. Anthranilic acid and its analogues are recognized as important pharmacophores with antimicrobial, antiviral, and insecticidal properties[9].

Inhibition of Aldo-Keto Reductase (AKR) Enzymes

A notable study on N-benzoyl anthranilic acid derivatives demonstrated their potent inhibitory activity against aldo-keto reductase (AKR) enzymes, particularly AKR1C3[10]. The AKR1C subfamily plays a crucial role in the metabolism of steroid hormones and prostaglandins, and their dysregulation is implicated in various cancers and inflammatory diseases[10].

The general structure of these inhibitors features an N-benzoyl anthranilate core, which is present in Methyl 2-(2,5-dichlorobenzamido)benzoate. The dichlorination pattern on the benzoyl ring likely influences the binding affinity and selectivity for the target enzyme.

Antimicrobial and Antifungal Properties

Derivatives of anthranilic acid have been investigated for their antimicrobial and antifungal activities[11][12]. These compounds can disrupt microbial processes, and the specific substitutions on the aromatic rings can modulate their potency and spectrum of activity. The presence of chlorine atoms on the benzoyl ring of the title compound may enhance its antimicrobial properties.

Hypothetical Signaling Pathway Involvement

Based on the known activity of related compounds as AKR1C3 inhibitors, Methyl 2-(2,5-dichlorobenzamido)benzoate could potentially modulate signaling pathways regulated by the products of AKR1C3 activity, such as certain prostaglandins and androgens.

Conclusion and Future Directions

Methyl 2-(2,5-dichlorobenzamido)benzoate is a readily synthesizable compound with a chemical structure that suggests a range of potential biological activities. Its N-benzoyl anthranilate core is a privileged scaffold in medicinal chemistry. Further research is warranted to elucidate its specific physicochemical properties and to screen it for various biological activities, particularly as an inhibitor of AKR enzymes and as an antimicrobial agent. The synthetic protocol outlined in this guide provides a robust starting point for the preparation of this compound for further investigation.

References

-

ACS Publications. An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. [Link]

-

Aidic. Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. [Link]

-

Manasa Life Sciences. 2,5-Dichlorobenzoyl Chloride. [Link]

-

PMC. Methyl 2,5-dichlorobenzoate. [Link]

-

PNAS. Microbial production of methyl anthranilate, a grape flavor compound. [Link]

-

PubChem. Methyl 2,5-dichlorobenzoate. [Link]

-

AERU. 2,5-dichlorobenzoic acid methyl ester. [Link]

-

ResearchGate. Methyl 2,5-dichlorobenzoate. [Link]

-

Ukrainian Chemical Journal. SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. [Link]

-

EXCLI Journal. INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. [Link]

-

PatSnap. Preparation method of 3,5-dichlorobenzoyl chloride. [Link]

-

Journal of Anhui Agricultural Sciences. Design, Synthesis and Biological Activities of Novel Anthranilic Isophthaloyl Amide. [Link]

-

ResearchGate. Methyl 2,5-dichlorobenzoate. [Link]

-

INCHEM. ANTHRANILATE DERIVATIVES. [Link]

-

PMC. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. [Link]

-

PMC. Investigation on biological activities of anthranilic acid sulfonamide analogs. [Link]

-

MDPI. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. [Link]

-

FooDB. Showing Compound Methyl anthranilate (FDB000897). [Link]

-

PrepChem.com. Synthesis of methyl 2,5-dihydroxybenzoate. [Link]

-

PMC. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. [Link]

- Google Patents.

Sources

- 1. Showing Compound Methyl anthranilate (FDB000897) - FooDB [foodb.ca]

- 2. CN101948400A - Preparation method of methyl anthranilate - Google Patents [patents.google.com]

- 3. 2,5-Dichlorobenzoyl Chloride | Manasa Life Sciences [manasalifesciences.com]

- 4. CAS 2905-61-5: 2,5-Dichlorobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 5. 1036516-96-7|2-(2,5-Dichlorobenzamido)-5-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-二氯苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. inchem.org [inchem.org]

- 9. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues | MDPI [mdpi.com]

- 10. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. excli.de [excli.de]

- 12. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Binding Affinity of Methyl 2-(2,5-dichlorobenzamido)benzoate for its Target Receptors

Introduction: Deconstructing a Novel Synthetic Compound for Targeted Drug Discovery

Methyl 2-(2,5-dichlorobenzamido)benzoate is a synthetic molecule that marries two pharmacologically significant scaffolds: methyl anthranilate and 2,5-dichlorobenzamide. The anthranilate core is a well-established pharmacophore present in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Concurrently, the benzamide moiety is a cornerstone of various central nervous system agents, renowned for its anxiolytic and anticonvulsant activities, often mediated through interactions with GABA-A receptors.[3] The strategic combination of these two entities in Methyl 2-(2,5-dichlorobenzamido)benzoate presents a compelling case for the investigation of its biological activity and, more specifically, its binding affinity for therapeutically relevant protein targets.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the binding characteristics of this novel compound. We will delve into the postulation of likely target receptors based on structural analogy, outline detailed experimental protocols for the empirical determination of binding affinity, and describe computational approaches to predict and rationalize these interactions at a molecular level. Our objective is to equip researchers with the necessary tools and insights to unlock the therapeutic potential of Methyl 2-(2,5-dichlorobenzamido)benzoate.

Part 1: Postulated Target Receptors and Rationale

Given the absence of empirical data for Methyl 2-(2,5-dichlorobenzamido)benzoate, a logical starting point is to hypothesize potential target receptors based on the known biological activities of its constituent chemical motifs.

| Postulated Target Class | Rationale | Potential Therapeutic Area |

| GABA-A Receptors | The 2,5-dichlorobenzamide moiety is structurally related to benzophenone derivatives known to modulate GABA-A receptors, suggesting potential for anxiolytic or anticonvulsant activity.[3] | Neurology, Psychiatry |

| Anti-apoptotic Proteins (Bcl-2 family) | 2,5-substituted benzoic acid derivatives have been identified as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, indicating a potential role in oncology.[4] | Oncology |

| Cyclooxygenase (COX) Enzymes | Anthranilic acid derivatives are known for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes. | Inflammation, Pain Management |

| Ion Channels (e.g., TRP channels) | Some benzamide-containing compounds have been shown to modulate the activity of transient receptor potential (TRP) channels, which are involved in pain and inflammation. | Pain Management, Sensory Disorders |

Part 2: Synthesis of Methyl 2-(2,5-dichlorobenzamido)benzoate

A prerequisite for any experimental evaluation is the chemical synthesis of the compound of interest. A plausible and efficient synthetic route involves the acylation of methyl anthranilate with 2,5-dichlorobenzoyl chloride.

Proposed Synthetic Pathway

Caption: Proposed synthesis of Methyl 2-(2,5-dichlorobenzamido)benzoate.

Step-by-Step Synthesis Protocol:

-

Dissolution: Dissolve methyl anthranilate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Slowly add a solution of 2,5-dichlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Experimental Determination of Binding Affinity

A multi-pronged approach employing various biophysical techniques is recommended to accurately determine and validate the binding affinity of Methyl 2-(2,5-dichlorobenzamido)benzoate to its putative target receptors.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (kₐ, kₔ) and affinity (Kₗ) of biomolecular interactions.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

-

Immobilization of Target Protein: Covalently immobilize the purified target receptor onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of Methyl 2-(2,5-dichlorobenzamido)benzoate in a suitable running buffer containing a low percentage of DMSO.

-

Binding Measurement:

-

Inject the different concentrations of the compound over the sensor surface to monitor the association phase.

-

Inject the running buffer to monitor the dissociation phase.

-

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound compound and prepare the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and stoichiometry) in addition to the binding affinity (Kₗ).

-

Sample Preparation: Prepare a solution of the target protein in the sample cell and a solution of Methyl 2-(2,5-dichlorobenzamido)benzoate in the injection syringe, both in the same buffer.

-

Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

Data Acquisition: Record the heat change after each injection until the protein is saturated.

-

Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to determine the Kₗ, enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.

Fluorescence-Based Binding Assays

Fluorescence spectroscopy offers a sensitive method to study ligand-protein interactions. The intrinsic fluorescence of tryptophan residues in a protein can be monitored, as it is often quenched or enhanced upon ligand binding.[5]

-

Sample Preparation: Prepare a solution of the target protein with a known concentration.

-

Titration: Sequentially add increasing concentrations of Methyl 2-(2,5-dichlorobenzamido)benzoate to the protein solution.

-

Fluorescence Measurement: After each addition, record the fluorescence emission spectrum of the protein (excitation typically around 280 nm or 295 nm for selective tryptophan excitation).

-

Data Analysis: Analyze the quenching of the protein's fluorescence as a function of the compound's concentration using the Stern-Volmer equation to determine the binding constant and the number of binding sites.

Part 4: Computational Prediction of Binding Mode and Affinity

In parallel with experimental approaches, computational methods can provide valuable insights into the binding mode and help rationalize the observed binding affinities.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Caption: Workflow for Molecular Docking analysis.

-

Receptor Preparation: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB) or build a homology model if the structure is unavailable. Prepare the protein by adding hydrogen atoms, assigning partial charges, and removing water molecules.

-

Ligand Preparation: Generate the 3D structure of Methyl 2-(2,5-dichlorobenzamido)benzoate and optimize its geometry.

-

Binding Site Definition: Define the binding pocket on the receptor based on the location of known ligands or using pocket detection algorithms.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, or GOLD) to dock the ligand into the defined binding site.

-

Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to estimate the binding affinity. Visualize the best-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations can be employed to assess the stability of the predicted ligand-receptor complex and to calculate the binding free energy with higher accuracy.

-

System Setup: Place the best-ranked docked complex in a simulation box with explicit solvent (water) and ions to neutralize the system.

-

Minimization and Equilibration: Minimize the energy of the system and then gradually heat it to physiological temperature and equilibrate the pressure.

-

Production Run: Run the simulation for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket and to identify persistent interactions.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the simulation snapshots.

Conclusion

The systematic investigation of the binding affinity of a novel compound like Methyl 2-(2,5-dichlorobenzamido)benzoate is a cornerstone of modern drug discovery. By integrating rational target postulation with rigorous experimental validation and insightful computational modeling, researchers can build a comprehensive understanding of its molecular interactions. The methodologies outlined in this guide provide a robust and self-validating framework to elucidate the binding characteristics of this promising molecule, thereby paving the way for its potential development as a novel therapeutic agent. The convergence of these multidisciplinary approaches will be critical in translating the chemical potential of Methyl 2-(2,5-dichlorobenzamido)benzoate into tangible pharmacological impact.

References

-

Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. MDPI. [Link]

-

Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. PubMed. [Link]

-

Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. PMC. [Link]

-

Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. PMC. [Link]

Sources

- 1. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates | MDPI [mdpi.com]

- 2. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

Electronic properties and HOMO-LUMO gap of Methyl 2-(2,5-dichlorobenzamido)benzoate

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of Methyl 2-(2,5-dichlorobenzamido)benzoate

Abstract: The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Methyl 2-(2,5-dichlorobenzamido)benzoate, a derivative of this class, presents a compelling subject for investigation within drug development due to its specific structural motifs, including halogen substitutions and ester functionality, which are known to modulate pharmacokinetic and pharmacodynamic properties. A molecule's electronic structure, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its reactivity, stability, and intermolecular interactions. The energy difference, or HOMO-LUMO gap, is a critical parameter for predicting a compound's behavior in a biological system.

As of this writing, specific experimental or computational data for Methyl 2-(2,5-dichlorobenzamido)benzoate is not prevalent in public-domain research. This guide, therefore, serves as a comprehensive methodological whitepaper for researchers and drug development professionals. It provides the theoretical framework and detailed, field-proven protocols for both the computational prediction and experimental determination of this molecule's key electronic properties. By following this guide, researchers can elucidate the electronic characteristics that are fundamental to understanding its potential as a therapeutic candidate.

Introduction: The Scientific Imperative

The Benzamide Moiety in Medicinal Chemistry

Benzamide derivatives are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anti-cancer, anti-epileptic, and immunosuppressant effects[1]. The amide linkage provides a rigid, planar structure capable of participating in hydrogen bonding, a key interaction for binding to biological targets. The aromatic rings can be substituted to fine-tune electronic properties, solubility, and metabolic stability.

Introducing Methyl 2-(2,5-dichlorobenzamido)benzoate

The subject of this guide, Methyl 2-(2,5-dichlorobenzamido)benzoate, combines the core benzamide structure with features that warrant detailed electronic analysis. The 2,5-dichloro substitution on one phenyl ring and the methyl benzoate group on the other create a unique electronic and steric environment. Dichlorination, in particular, can significantly alter electron density and has been shown to impact the electronic band gap in related phenyl benzamides[2][3]. Understanding these electronic nuances is a prerequisite for rational drug design.

Why Frontier Molecular Orbitals (HOMO & LUMO) Matter in Drug Design

In the landscape of molecular interactions, the frontier orbitals are paramount.

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons, correlating with its ionization potential. It is often involved in reactions with electrophiles and can be critical for charge-transfer interactions with biological receptors.

-

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons, correlating with its electron affinity. This orbital is key in reactions with nucleophiles.

-

HOMO-LUMO Gap (ΔE): This energy gap is a descriptor of molecular stability and reactivity. A small gap suggests high polarizability, low kinetic stability, and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO[4][5][6]. This parameter influences the color of the molecule (light absorption) and its potential for undergoing redox reactions within a biological system[7].

Theoretical Foundations: Understanding the HOMO-LUMO Gap

The energy difference between the HOMO and LUMO is the lowest energy electronic excitation possible for a molecule[7][8]. This energy can be supplied by photons, and the wavelength of light absorbed is directly related to the gap energy. For drug development professionals, this concept is vital for predicting molecular interactions and reactivity[4]. The relationship between the HOMO-LUMO gap and molecular properties is a cornerstone of modern chemical theory. A large gap implies that it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO, indicating high stability[5].

Computational Determination: In Silico Prediction of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective method for predicting electronic properties before embarking on laboratory synthesis and analysis[9][10]. DFT calculations can yield accurate geometries and orbital energies, offering profound insight into molecular behavior.

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems[11]. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set such as 6-311++G(d,p) offer a good balance of accuracy and computational cost for organic molecules[9][12]. For predicting absorption spectra, Time-Dependent DFT (TD-DFT) is the accepted standard as it calculates excitation energies more accurately than the simple HOMO-LUMO gap from a ground-state calculation[13][14].

Step-by-Step Protocol for DFT Analysis

-

Structure Generation: Build the 3D structure of Methyl 2-(2,5-dichlorobenzamido)benzoate using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization to find the molecule's lowest energy conformation. This is a critical first step for accurate property prediction.

-

Software: Gaussian 09[14], ORCA, etc.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

-

Frontier Molecular Orbital Analysis: From the optimized structure, perform a single-point energy calculation to analyze the molecular orbitals.

-

Extract the energies of the HOMO and LUMO to calculate the theoretical HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

-

Visualize the electron density distribution of the HOMO and LUMO orbitals to identify regions of the molecule involved in electron donation and acceptance.

-

-

Excitation Energy Calculation (TD-DFT): To obtain a theoretical absorption spectrum, perform a TD-DFT calculation. This will provide the energies and oscillator strengths of the lowest electronic transitions, which can be directly compared to an experimental UV-Vis spectrum.

Expected Data and Interpretation

The computational output should be summarized for clarity.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| EHOMO | Value from output | Converted value |

| ELUMO | Value from output | Converted value |

| ΔE (HOMO-LUMO Gap) | Calculated difference | Calculated difference |

| Lowest Excitation Energy (TD-DFT) | N/A | Value from output |

The visualized HOMO and LUMO plots will reveal the spatial distribution of these orbitals. For a molecule like this, the HOMO is likely to have significant density on the electron-rich benzamide and benzoate rings, while the LUMO may be distributed across the π-system, influenced by the electron-withdrawing chlorine atoms.

Caption: Workflow for DFT and TD-DFT analysis.

Experimental Validation: Empirical Measurement of the HOMO-LUMO Gap

Experimental techniques are essential to validate and ground computational predictions. UV-Vis spectroscopy and cyclic voltammetry are the primary methods for determining the optical and electrochemical HOMO-LUMO gaps, respectively.

Spectroscopic Approach: UV-Visible Spectroscopy

This technique measures the absorption of light by a molecule as a function of wavelength. The energy of the lowest-energy electronic transition, which is often the HOMO-to-LUMO transition, can be estimated from the onset of the absorption spectrum[7][8][15].

-

Solution Preparation: Prepare a dilute solution (e.g., 10-5 to 10-6 M) of Methyl 2-(2,5-dichlorobenzamido)benzoate in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or ethanol).

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a range of ~200-800 nm.

-

Data Analysis:

-

Plot absorbance versus wavelength (nm).

-

Identify the absorption onset (λonset), which is the longest wavelength at which significant absorption begins. This can be determined from the intersection of the tangent of the low-energy side of the first absorption band with the baseline[16].

-

Calculate the optical gap (Eg) using Planck's equation: Eg (eV) = 1240 / λonset (nm)

-

Electrochemical Approach: Cyclic Voltammetry (CV)

CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It allows for the determination of oxidation and reduction potentials, which can be used to calculate the HOMO and LUMO energy levels[4][7][17].

-

System Setup: Use a three-electrode cell configuration in an electrochemical workstation.

-

Working Electrode: Glassy Carbon Electrode

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum Wire

-

-

Solution Preparation: Prepare a solution (typically 1-5 mM) of the compound in a suitable solvent (e.g., anhydrous, degassed acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Degassing: Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen[4].

-

Internal Standard: Add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple will be used to calibrate the potential scale against the vacuum level[17][18].

-

Data Acquisition: Scan the potential to record the cyclic voltammogram. Identify the onset of the first oxidation wave (Eoxonset) and the first reduction wave (Eredonset).

-

Data Analysis:

-

Measure the half-wave potential of the internal standard (E1/2(Fc/Fc+)).

-

Calculate the HOMO and LUMO energy levels using the following empirical equations[4]: EHOMO (eV) = - [Eoxonset vs Fc/Fc+ + 4.8] ELUMO (eV) = - [Eredonset vs Fc/Fc+ + 4.8] (Note: Eonset vs Fc/Fc+ = Eonset vs Ag/AgCl - E1/2(Fc/Fc+) vs Ag/AgCl)

-

The electrochemical HOMO-LUMO gap is then: ΔE = ELUMO - EHOMO

-

Caption: Parallel workflows for experimental analysis.

Synthesizing the Data: Bridging Theory and Experiment

A comprehensive understanding is achieved by comparing the results from all three methods. It is important to note that the optical gap from UV-Vis is typically slightly different from the electrochemical gap due to excitonic effects[4][17]. The DFT-calculated gap often overestimates the experimental values, but TD-DFT results should correlate well with the UV-Vis spectrum.

Data Summary Table

| Parameter | Method | Result (eV) |

| HOMO-LUMO Gap | DFT (B3LYP/6-311++G(d,p)) | (Predicted Value) |

| Optical Gap (Eg) | UV-Vis Spectroscopy | (Experimental Value) |

| Electrochemical Gap (ΔE) | Cyclic Voltammetry | (Experimental Value) |

| HOMO Energy | Cyclic Voltammetry | (Experimental Value) |

| LUMO Energy | Cyclic Voltammetry | (Experimental Value) |

Interpretation in a Drug Development Context

The determined values provide a quantitative basis for predicting the molecule's behavior. For instance, the HOMO energy will indicate its susceptibility to metabolic oxidation. The LUMO energy can suggest potential interactions with nucleophilic residues in a protein active site. The overall HOMO-LUMO gap provides a measure of its intrinsic stability and potential for involvement in charge-transfer processes, which are crucial in many drug-receptor binding events.

Conclusion

While specific published data on the electronic properties of Methyl 2-(2,5-dichlorobenzamido)benzoate is scarce, this guide provides a robust and comprehensive framework for its determination. By integrating state-of-the-art computational predictions with standard experimental validation techniques, researchers can thoroughly characterize the molecule's frontier molecular orbitals. This information is indispensable for the rational design and development of new therapeutic agents, enabling a deeper understanding of molecular reactivity, stability, and potential biological interactions. The protocols and insights provided herein empower drug development professionals to unlock the electronic secrets of this and other promising benzamide derivatives.

References

-

Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. [Link]

-

Sreepad, H. R. (2016, February 19). Structure simulation and study of electronic and dielectric properties of two derivatives of benzamide. Taylor & Francis Online. [Link]

-

ResearchGate. (2018, April 10). Calculating HOMO-LUMO gap from UV-Vis spectra?[Link]

-

Sreepad, H. R. (2016, February 19). Full article: Structure simulation and study of electronic and dielectric properties of two derivatives of benzamide. Taylor & Francis Online. [Link]

-

CECAM. First Principles Theory and Modeling in Organic Electronics. [Link]

-

ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?[Link]

-

de la Torre, G., et al. (2022, January 5). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. [Link]

-

YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. [Link]

-

E3S Web of Conferences. DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. [Link]

-

CORE. (2016, May 25). Applications of Density Functional Theory to Theoretical Organic Chemistry. [Link]

-

Scientific Research Publishing. Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. [Link]

-

Polymer Science. Advanced Lab Course: UV-Vis Absorption Spectroscopy. [Link]

-

ResearchGate. (2015, January 24). DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules. [Link]

-

ResearchGate. Experimental determination of the HOMO and LUMO energy levels of the...[Link]

-

PMC. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. [Link]

-

Physics Stack Exchange. (2022, October 27). How is the HOMO-LUMO gap measured?[Link]

-

PMC. Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules. [Link]

-

PMC. Methyl 2,5-dichlorobenzoate. [Link]

-

ResearchGate. Computational studies on the conformational preference of N‐(Thiazol‐2‐yl) benzamide | Request PDF. [Link]

-

ResearchGate. (2025, August 10). (PDF) Methyl 2,5-dichlorobenzoate. [Link]

-

Growing Science. (2023, July 7). Current Chemistry Letters Predictive study, using density functional theory and time dependent functional theory, on the struct. [Link]

-

AERU. (2026, January 7). 2,5-dichlorobenzoic acid methyl ester. [Link]

-

ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate. [Link]

-

ResearchGate. (PDF) Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies...[Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

-

PubChem. Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947. [Link]

-

MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

-

PMC. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Link]

-

Semantic Scholar. (2021, January 1). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies...[Link]

-

ResearchGate. HOMO-LUMO plots and corresponding energies (eV) of benzoic acid and...[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. growingscience.com [growingscience.com]

- 6. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]

- 7. ossila.com [ossila.com]

- 8. learn.schrodinger.com [learn.schrodinger.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CECAM - First Principles Theory and Modeling in Organic ElectronicsFirst Principles Theory and Modeling in Organic Electronics [cecam.org]

- 11. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. echemi.com [echemi.com]

Application Note: Reversed-Phase HPLC Method Development and Validation for the Quantification of Methyl 2-(2,5-dichlorobenzamido)benzoate

Introduction & Analyte Profiling

Methyl 2-(2,5-dichlorobenzamido)benzoate is a highly lipophilic, bis-aromatic compound frequently encountered as an active pharmaceutical intermediate or derivative. Its chemical structure features a methyl anthranilate core linked via an amide bond to a 2,5-dichlorobenzoyl moiety.

From a chromatographic perspective, this molecule presents specific challenges and opportunities:

-

High Lipophilicity (Estimated LogP ~4.5 - 5.5): The molecule is highly hydrophobic, requiring a strong organic modifier for efficient elution.

-

Neutral Character: The amide nitrogen is non-basic, and the ester/halogen groups do not ionize within the standard HPLC pH range (pH 2–8). Thus, retention is governed almost entirely by hydrophobic partitioning rather than ionic interactions.

-

Strong Chromophore: The highly conjugated bis-aromatic system provides excellent UV absorbance, making Photodiode Array (PDA) or UV detection highly sensitive.

This application note outlines the scientific rationale, step-by-step protocol, and validation framework for quantifying this compound, ensuring compliance with global regulatory standards[1].

Scientific Rationale & Method Development Strategy

Developing a robust quantitative method requires moving beyond trial-and-error to a causality-driven approach[2].

Stationary Phase Selection

While a standard C18 column is the universal starting point for lipophilic compounds, the bis-aromatic nature of Methyl 2-(2,5-dichlorobenzamido)benzoate makes a Phenyl-Hexyl stationary phase an optimal choice. The phenyl rings on the stationary phase engage in π−π interactions with the electron-deficient 2,5-dichlorophenyl ring and the electron-rich benzoate ring of the analyte. This orthogonal retention mechanism provides superior resolution from structurally similar synthetic impurities compared to purely dispersive C18 interactions[2].

Mobile Phase & Silanol Suppression

Because the analyte is neutral, mobile phase pH does not affect its ionization state. However, pH control remains critical. We utilize 0.1% Formic Acid (v/v) in both the aqueous and organic phases (pH ~2.7).

-

Causality: At pH 2.7, residual surface silanols (Si-OH) on the silica column support are fully protonated and neutralized. This eliminates secondary ion-exchange interactions that typically cause peak tailing, ensuring sharp, symmetrical peaks and high theoretical plate counts[2].

-

Organic Modifier: Acetonitrile (ACN) is selected over Methanol. ACN has a lower viscosity (reducing system backpressure) and a lower UV cutoff, which reduces baseline noise when detecting aromatic bands at 254 nm.

Gradient Elution Design

Due to the compound's high LogP, an isocratic method would either result in excessively long run times or poor peak focusing. A linear gradient starting at 50% ACN and ramping to 90% ACN ensures that polar impurities elute early, while the highly lipophilic target analyte is focused into a sharp band, maximizing the signal-to-noise ratio.

Fig 1: Systematic RP-HPLC method development workflow for lipophilic benzamide derivatives.

Experimental Protocols

The following protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) and bracketing standards, the method continuously verifies its own accuracy and precision during routine use[3].

Reagents & Materials

-

Analyte: Methyl 2-(2,5-dichlorobenzamido)benzoate Reference Standard (>99.5% purity).

-

Solvents: HPLC-Grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

-

Additives: LC-MS Grade Formic Acid.

Preparation of Solutions

Step 1: Mobile Phase Preparation

-

Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.

-

Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-Grade ACN. Mix and degas.

Step 2: Diluent Preparation

-

Prepare a 50:50 (v/v) mixture of ACN and Water.

Step 3: Standard Solution Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 8 mL of 100% ACN (to ensure complete solubilization of the lipophilic compound), then dilute to volume with ACN.

-

Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

| Parameter | Specification |

| Column | Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C ± 2°C |

| Injection Volume | 10 µL |

| Detection Wavelength | UV at 254 nm (PDA extraction) |

| Needle Wash | 80:20 Acetonitrile:Water |

Table 2: Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 50 | 50 | Initial |

| 8.0 | 10 | 90 | Linear |

| 11.0 | 10 | 90 | Hold |

| 11.1 | 50 | 50 | Return to Initial |

| 15.0 | 50 | 50 | Re-equilibration |

Self-Validating Sequence Design

To ensure data integrity, every analytical sequence must follow this injection order:

-

Blank (Diluent): 2 injections (Checks for carryover and baseline artifacts).

-

System Suitability Test (SST): 6 consecutive injections of the Working Standard.

-

Unknown Samples: Up to 15 injections.

-

Bracketing Standard: 1 injection of the Working Standard (Verifies system drift).

Table 3: System Suitability Acceptance Criteria

| Parameter | Acceptance Criterion | Rationale |

| Retention Time (RT) | ± 2.0% RSD | Ensures pump flow and gradient consistency. |

| Peak Area | ≤ 2.0% RSD | Ensures autosampler precision. |

| Tailing Factor (Tf) | ≤ 1.5 | Confirms successful silanol suppression. |

| Theoretical Plates (N) | ≥ 5,000 | Confirms column efficiency and bed integrity. |

Method Validation Framework (ICH Q2(R2))

To transition this method from development to a GMP-compliant quality control environment, it must be validated according to the ICH Q2(R2) guidelines[1] and FDA recommendations[3].

Fig 2: Sequential ICH Q2(R2) analytical validation logic ensuring a self-validating system.

Table 4: ICH Q2(R2) Validation Parameters & Acceptance Criteria

| Validation Parameter | Experimental Design | Acceptance Criteria |

| Specificity | Inject Blank, Placebo, and Standard. Use PDA to evaluate peak purity. | No interfering peaks at the RT of the analyte. Peak purity angle < purity threshold. |

| Linearity & Range | Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL). | Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response. |

| Accuracy (Recovery) | Spike known amounts of analyte into placebo at 50%, 100%, and 150% levels (n=3 per level). | Mean recovery at each level must be between 98.0% and 102.0%. |

| Repeatability (Precision) | 6 independent preparations of the sample at 100% concentration. | %RSD of the calculated assay results ≤ 2.0%. |

| Intermediate Precision | Same as repeatability, performed on a different day, by a different analyst, on a different HPLC system. | Overall %RSD (n=12) ≤ 2.0%. |

| Robustness | Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and initial %B (±2%). | SST criteria must still be met under all varied conditions. |

Conclusion

The quantification of Methyl 2-(2,5-dichlorobenzamido)benzoate requires a method that respects its high lipophilicity and neutral character. By leveraging a Phenyl-Hexyl stationary phase for π−π selectivity and utilizing a strongly acidic mobile phase to suppress secondary silanol interactions, this protocol delivers sharp, reproducible chromatography. When executed with the embedded System Suitability gatekeepers, the method acts as a self-validating system ready for formal ICH Q2(R2) validation and routine pharmaceutical analysis.

References

-

International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]

-

U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics - Guidance for Industry." Available at:[Link]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." John Wiley & Sons. Available at:[Link]

Sources

Application Note: Robust LC-MS/MS Sample Preparation and Quantification of Methyl 2-(2,5-dichlorobenzamido)benzoate in Human Plasma

Executive Summary

Methyl 2-(2,5-dichlorobenzamido)benzoate (MDMB) is a highly lipophilic, halogenated amide derivative (LogP ~4.0) often evaluated in early-stage pharmacokinetic (PK) profiling. Quantifying such hydrophobic molecules in protein-rich biological matrices presents significant analytical challenges. Direct protein precipitation (PPT) is generally insufficient, as it fails to remove endogenous lysophospholipids that cause severe ion suppression in the electrospray ionization (ESI) source.

This application note details a highly selective Solid-Phase Extraction (SPE) workflow coupled with reversed-phase LC-MS/MS. By leveraging targeted protein binding disruption and a stable isotope-labeled internal standard (SIL-IS), this protocol delivers a self-validating, high-throughput bioanalytical method capable of achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in human plasma, fully compliant with global regulatory standards.

Physicochemical Profiling & Experimental Rationale

As a Senior Application Scientist, developing a robust assay requires moving beyond generic templates and designing a method based on the specific physicochemical causality of the target molecule.

Causality in Sample Preparation Choices

-

Disruption of Protein Binding: MDMB is highly lipophilic and exhibits >95% plasma protein binding, primarily to Human Serum Albumin (HSA). Attempting to extract the analyte at physiological pH results in poor recovery. The addition of 2% formic acid prior to extraction alters the tertiary structure of the binding proteins, efficiently releasing the analyte into the aqueous phase.

-

Sorbent Selection (HLB over C18): A polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is utilized instead of traditional silica-based C18. HLB maintains a high retention capacity for lipophilic amides even if the sorbent bed accidentally runs dry during vacuum processing, ensuring robust, reproducible recoveries across large sample batches.

-

Matrix Effect Mitigation: Phospholipids are the primary culprits of matrix effects in LC-MS/MS bioanalysis, leading to unpredictable ion suppression ()[1][2]. By employing a 5% methanol wash step, salts and polar interferents are discarded without risking early elution of the target. The subsequent elution with a 50:50 Acetonitrile:Methanol mixture is precisely tuned to elute MDMB while leaving highly lipophilic matrix components (like late-eluting triglycerides) permanently trapped on the SPE frit.

Self-Validating System Design

To ensure the absolute trustworthiness of the generated data, this protocol operates as a self-validating system in accordance with the[3][4] and the [5][6]:

-

Stable Isotope Labeling: MDMB-d3 (trideuteromethyl ester) is spiked into every sample before extraction. Because it co-elutes chromatographically with MDMB, it experiences identical ionization conditions in the MS source, perfectly normalizing any residual matrix-induced ion suppression or enhancement.

-

Quality Control (QC) Stratification: Every batch includes a blank matrix (to monitor carryover), a zero sample (blank + IS, to monitor isotopic interference), and four tiers of QCs (LLOQ, LQC, MQC, HQC) to continuously verify accuracy across the entire dynamic range.

Experimental Workflow Visualization

Figure 1: Solid-Phase Extraction (SPE) workflow for MDMB isolation from human plasma.

Detailed Step-by-Step Methodologies

Reagents & Materials

-

Sorbent: Oasis HLB 1 cc Vac Cartridge, 30 mg sorbent per cartridge.

-

Solvents: LC-MS grade Water, Methanol (MeOH), Acetonitrile (ACN), and Formic Acid (FA).

-

Standards: MDMB (Analyte) and MDMB-d3 (Internal Standard).

Sample Preparation Protocol (SPE)

-

Aliquot: Transfer 100 µL of human plasma (K2EDTA) into a 2.0 mL 96-well collection plate.

-

Internal Standard: Add 10 µL of MDMB-d3 working solution (500 ng/mL in 50% ACN). Vortex for 30 seconds.

-

Acidification: Add 100 µL of 2% Formic Acid in water to each well. Vortex for 1 minute to disrupt protein binding.

-

Conditioning: Condition the HLB SPE plate with 1.0 mL MeOH followed by 1.0 mL LC-MS grade water. Apply low vacuum (approx. 5 inHg).

-

Loading: Transfer the acidified plasma samples (210 µL total volume) onto the SPE plate. Draw through at a flow rate of ~1 mL/min.

-

Washing: Wash the sorbent bed with 1.0 mL of 5% MeOH in water to remove salts, hydrophilic proteins, and polar endogenous metabolites.

-

Elution: Elute the target analyte and IS into a clean collection plate using 1.0 mL of ACN:MeOH (50:50, v/v).

-

Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes before injection.

LC-MS/MS Conditions

-

Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).

-

Column Temperature: 40 °C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5.0 µL.

-

Gradient Program:

-

0.0 – 0.5 min: 20% B

-

0.5 – 2.5 min: Linear gradient from 20% to 90% B

-

2.5 – 3.5 min: Hold at 90% B (Column Wash)

-

3.5 – 3.6 min: Return to 20% B

-

3.6 – 5.0 min: Re-equilibration at 20% B

-

Mass Spectrometry Parameters (ESI Positive Mode):

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 500 °C

-

Desolvation Gas Flow: 800 L/hr

-

MRM Transitions:

-

MDMB (Quantifier): m/z 324.0 → 152.1 (Protonated methyl anthranilate fragment) | Collision Energy: 20 eV

-

MDMB (Qualifier): m/z 324.0 → 173.0 (2,5-dichlorobenzoyl cation) | Collision Energy: 25 eV

-

MDMB-d3 (IS): m/z 327.0 → 155.1 | Collision Energy: 20 eV

-

Method Validation Data

The method was validated across a dynamic range of 1.0 to 1000 ng/mL. Quantitative data summarizing the self-validating parameters are presented below.

Table 1: Intra-day and Inter-day Precision and Accuracy

Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ); Precision ≤15% (≤20% at LLOQ).

| QC Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |

| LLOQ | 1.0 | +4.2 | 8.5 | +6.1 | 10.2 |

| LQC | 3.0 | -2.1 | 5.4 | -1.8 | 6.7 |

| MQC | 400.0 | +1.5 | 3.2 | +2.0 | 4.1 |

| HQC | 800.0 | -0.8 | 2.8 | -1.1 | 3.5 |

Table 2: Matrix Effect and Extraction Recovery

Evaluated at LQC and HQC levels using 6 independent lots of human plasma.

| Parameter | LQC (3.0 ng/mL) | HQC (800.0 ng/mL) | Acceptance Criteria |

| Absolute Extraction Recovery (%) | 87.4 ± 4.2% | 89.1 ± 3.5% | Consistent across levels, CV ≤ 15% |

| IS-Normalized Matrix Factor (MF) | 0.98 | 1.02 | MF close to 1.0 |

| Matrix Factor Precision (% CV) | 3.8% | 2.5% | CV ≤ 15% |

Interpretation: An IS-normalized Matrix Factor of ~1.0 with a CV < 5% confirms that the SPE wash and elution strategy successfully eliminated phospholipid-induced ion suppression, rendering the assay highly reliable for clinical PK sample analysis.

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

-

European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link]

-

Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Retrieved from[Link]

Sources

- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nebiolab.com [nebiolab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. almacgroup.com [almacgroup.com]

- 6. mdpi.com [mdpi.com]

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for Methyl 2-(2,5-dichlorobenzamido)benzoate

Executive Summary

Methyl 2-(2,5-dichlorobenzamido)benzoate (MDcB) is a highly lipophilic, halogenated benzamide ester (MW: 324.16 g/mol , Formula: C15H11Cl2NO3). Its structural features—specifically the dual-chlorinated aromatic ring and the methyl ester moiety—present two distinct challenges for in vivo pharmacology: poor aqueous solubility and rapid susceptibility to plasma/hepatic carboxylesterases . This application note details field-proven formulation strategies, vehicle selection, and pharmacokinetic (PK) protocols designed to optimize the systemic delivery and accurate quantification of MDcB in rodent models.

Physicochemical Profiling & Pharmacokinetic Rationale

Before selecting a dosing vehicle, it is critical to understand the causality behind MDcB's behavior in vivo:

-

Lipophilicity and Precipitation Risk: The 2,5-dichlorobenzamide group imparts significant hydrophobicity (estimated LogP > 4.0). Aqueous vehicles (e.g., PBS or saline alone) will cause immediate precipitation. Co-solvents (DMSO, PEG400) and surfactants (Tween 80) are mandatory to lower the dielectric constant of the vehicle and form stable micelles .

-

Prodrug/Esterase Liability: The methyl ester acts as a pharmacokinetic liability or a deliberate prodrug motif. In mammals, carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma) rapidly hydrolyze ester-containing small molecules into their corresponding free carboxylic acids [[1]]([Link]). Rodents possess significantly higher plasma esterase activity than humans. Consequently, in vivo PK studies must account for the rapid conversion of MDcB to its active metabolite, 2-(2,5-dichlorobenzamido)benzoic acid .

Vehicle Selection & Formulation Strategies

To ensure a self-validating experimental system, we evaluated several standard lipid-based and co-solvent formulations [[2]]([Link]). The table below summarizes the quantitative data and physical stability of these vehicles for MDcB at a target concentration of 5 mg/mL.

| Formulation Vehicle (v/v) | Route | Visual Appearance | Stability (24h at RT) | Suitability / Rationale |

| 10% DMSO / 90% Corn Oil | PO | Clear Solution | Stable | Excellent for PO; promotes lymphatic absorption. Unsuitable for IV. |

| 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline | IV / IP | Clear, slightly viscous | Stable | Optimal for IV/IP . PEG400 acts as a cosolvent; Tween 80 prevents precipitation upon blood contact . |

| 10% DMSO / 20% Captisol® in Water | IV / PO | Cloudy Suspension | Drug precipitates | Inadequate. The planar dichlorobenzamide ring does not efficiently complex with the cyclodextrin cavity. |

| 0.5% Na-CMC / 0.1% Tween 80 in Water | PO | Homogeneous Suspension | Settles (requires vortexing) | Good for high-dose PO toxicity studies, but dissolution-rate limited absorption. |

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Optimal IV/IP Formulation (5 mg/mL)

Rationale: This protocol utilizes a "solvent-shift" method to ensure the highly crystalline MDcB remains in solution during aqueous dilution.

-

Weighing: Accurately weigh 5.0 mg of Methyl 2-(2,5-dichlorobenzamido)benzoate powder into a sterile glass vial.

-

Primary Solubilization: Add 50 µL of 100% DMSO. Vortex vigorously for 1-2 minutes until the drug is completely dissolved. (Note: Do not proceed if particulates remain; sonicate if necessary.)

-

Co-solvent Addition: Add 400 µL of PEG400. Vortex for 1 minute to ensure a homogenous non-aqueous mixture.

-

Surfactant Addition: Add 50 µL of Tween 80. Mix by gentle pipetting to avoid excessive bubbling.

-

Aqueous Phase Integration: Dropwise, add 500 µL of sterile 0.9% Saline while continuously vortexing the vial. The slow addition is critical to prevent localized precipitation of the lipophilic drug .

-

Verification: The final solution (1 mL) should be completely clear and free of micro-precipitates. Use within 4 hours of preparation.

Protocol B: In Vivo Dosing and PK Blood Sampling (Mice)

Rationale: To accurately capture the rapid ester hydrolysis, blood must be collected into tubes containing esterase inhibitors. Failure to do so results in ex vivo degradation, artificially inflating the clearance rate .

-

Administration: Administer the formulation via tail vein injection (IV) at 5 mg/kg (approx. 20-25 µL for a 20g mouse) or via oral gavage (PO) at 10-30 mg/kg.

-

Blood Collection: At predefined time points (e.g., 5, 15, 30, 60, 120, 240 min), collect 50 µL of blood via the submandibular vein.

-

Esterase Inhibition (Critical Step): Collect blood directly into pre-chilled K2EDTA tubes supplemented with Dichlorvos (20 µM final concentration) or Sodium Fluoride (NaF, 5 mM) . These agents covalently or competitively inhibit blood carboxylesterases, freezing the ratio of parent methyl ester to free acid .

-

Plasma Processing: Centrifuge immediately at 4°C, 3000 x g for 10 minutes. Transfer plasma to dry ice.

-

Bioanalysis: Extract plasma using protein precipitation (e.g., 3 volumes of cold Acetonitrile containing an internal standard). Analyze via LC-MS/MS, monitoring MRM transitions for both the parent methyl ester and the active carboxylic acid metabolite.

In Vivo Metabolic Workflow

In vivo pharmacokinetic pathway of Methyl 2-(2,5-dichlorobenzamido)benzoate via CES hydrolysis.

References

-

Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link][3]

-

Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. URL:[Link][4]

-

Imai, T., et al. (2006). Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. Molecules, 11(10), 811-824. URL:[Link][1]

-

Pacifici, G. M., et al. (2020). Hydrolytic biotransformation of the bumetanide ester prodrug DIMAEB to bumetanide by esterases in neonatal human and rat serum. Toxicological Sciences. URL:[Link][5]

-

Humberstone, A. J., & Charman, W. N. (1997). Application of Lipid-Based Formulations in Drug Discovery. Advanced Drug Delivery Reviews, 25(1), 103-128. URL:[Link][2]

Sources

- 1. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Application Note: Structural Elucidation of Methyl 2-(2,5-dichlorobenzamido)benzoate using ¹H and ¹³C NMR Spectroscopy

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, particularly within pharmaceutical and materials science research. It provides fundamental insights into the molecular structure, connectivity, and chemical environment of novel compounds. This application note presents a detailed guide and robust protocols for the structural characterization of Methyl 2-(2,5-dichlorobenzamido)benzoate, a representative benzamide derivative, using high-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. We delve into the causality behind experimental choices, from meticulous sample preparation to the logical interpretation of spectral data, providing researchers, scientists, and drug development professionals with a comprehensive framework for analysis.

Introduction: The Imperative for Structural Verification

Benzamides and their derivatives represent a cornerstone class of compounds in medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents.[1] Similarly, benzoate esters are crucial intermediates in organic synthesis.[2][3][4] The precise characterization of their molecular architecture is a non-negotiable prerequisite for understanding their function, reactivity, and safety.

Methyl 2-(2,5-dichlorobenzamido)benzoate incorporates both of these critical functional groups. Its structure, shown in Figure 1, presents a unique spectroscopic challenge due to the presence of two distinct, substituted aromatic rings and a conformationally influential amide linkage. NMR spectroscopy is the definitive tool for unambiguously confirming the identity and purity of such molecules.[1][5]

-

¹H NMR Spectroscopy provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the connectivity between neighboring protons (spin-spin coupling).

-

¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environments, offering a clear fingerprint of the carbon skeleton.[6][7]

This guide will provide step-by-step protocols and interpretive logic to empower the researcher to confidently analyze this molecule and its analogues.

Figure 1. Chemical Structure of Methyl 2-(2,5-dichlorobenzamido)benzoate.

Figure 1. Chemical Structure of Methyl 2-(2,5-dichlorobenzamido)benzoate.

Foundational Step: Meticulous Sample Preparation

The quality of an NMR spectrum is directly and profoundly dependent on the quality of the sample.[8] Impurities, suspended particles, or incorrect concentration can obscure or distort critical spectral information, rendering interpretation difficult or impossible. The following protocol is designed to produce a homogeneous, high-purity sample suitable for high-resolution NMR analysis.

Protocol 1: Standard Sample Preparation

-

Weigh the Analyte: Accurately weigh the sample. For a typical high-field (≥400 MHz) spectrometer, 5-25 mg is sufficient for ¹H NMR.[9] For ¹³C NMR, a more concentrated sample of 50-100 mg is often required due to the low natural abundance (~1.1%) of the ¹³C isotope.[9]

-

Select a Solvent: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for benzamides.[10] The deuterium provides a signal for the spectrometer's field-frequency lock, and using a deuterated solvent prevents large, interfering signals from the solvent's own protons.[11]

-

Dissolve the Sample: Transfer the solid to a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9][11] Gently vortex or swirl the vial until the solid is completely dissolved. A homogeneous solution is essential.[8]

-

Filter the Solution: This is a critical, often overlooked step. Solid particles in the NMR tube will disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[8] To remove any particulates, filter the sample solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. The sample is now ready for analysis.

¹H NMR Spectroscopy: Protocol and Interpretation

The proton NMR spectrum provides the most immediate and detailed information about the structure.

Protocol 2: ¹H NMR Data Acquisition

The following parameters are a robust starting point for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or equivalent | A standard 30° pulse angle experiment is efficient and provides good signal for routine analysis. |

| Spectral Width | 0 - 12 ppm | Encompasses the typical range for organic molecules, including aromatic and amide protons. |

| Acquisition Time | ~3-4 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | 2 seconds | Allows for sufficient relaxation of most protons between scans, crucial for accurate integration. |

| Number of Scans | 8 to 16 | Signal-averaging improves the signal-to-noise ratio. |

| Reference | TMS (δ 0.00 ppm) | Tetramethylsilane is the standard internal reference for ¹H and ¹³C NMR in organic solvents. |

Interpreting the ¹H NMR Spectrum of Methyl 2-(2,5-dichlorobenzamido)benzoate

The structure contains 11 protons in distinct chemical environments. The expected spectrum will be complex, particularly in the aromatic region.

| Expected Signal (Proton) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Notes |

| Amide (N-H) | 8.5 - 11.0 | Broad Singlet (br s) | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature. Often exchanges with D₂O. |

| Aromatic (Ring A, H-3') | ~7.6 | Doublet (d) | 1H | Ortho to a Cl and the carbonyl group. Expected to be deshielded. |

| Aromatic (Ring A, H-4') | ~7.5 | Doublet of Doublets (dd) | 1H | Coupled to both H-3' and H-6'. |

| Aromatic (Ring A, H-6') | ~7.7 | Doublet (d) | 1H | Flanked by a Cl and the amide nitrogen, highly deshielded. |

| Aromatic (Ring B, H-3) | ~8.1 | Doublet of Doublets (dd) | 1H | Ortho to the ester group, deshielded. |

| Aromatic (Ring B, H-4) | ~7.2 | Triplet of Doublets (td) | 1H | Further from electron-withdrawing groups. |

| Aromatic (Ring B, H-5) | ~7.6 | Triplet of Doublets (td) | 1H | Influenced by the amide group. |

| Aromatic (Ring B, H-6) | ~8.7 | Doublet of Doublets (dd) | 1H | Ortho to the amide nitrogen, most deshielded aromatic proton. |

| Methyl Ester (O-CH₃) | ~3.9 | Singlet (s) | 3H | A characteristic singlet in a region with few other signals. |

Note: Aromatic protons typically appear in the 6.5-8.5 ppm range.[12][13][14][15] The exact chemical shifts and coupling patterns can be complex due to overlapping signals and second-order effects.

¹³C NMR Spectroscopy: Protocol and Interpretation

The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon framework.

Protocol 3: ¹³C NMR Data Acquisition

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, acquisition requires more scans and broadband proton decoupling.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or equivalent | Standard proton-decoupled experiment with a 30° pulse angle. |

| Decoupling | Broadband | Decouples all protons, causing each unique carbon to appear as a singlet and providing a signal boost via the Nuclear Overhauser Effect (NOE). |

| Spectral Width | 0 - 200 ppm | Covers the full range of carbon environments, including carbonyls. |

| Acquisition Time | ~1-2 seconds | Balances resolution and experiment time. |

| Relaxation Delay (d1) | 2 seconds | Standard delay for most carbons. |

| Number of Scans | 256 to 1024+ | A significantly higher number of scans is needed to achieve an adequate signal-to-noise ratio compared to ¹H NMR. |

Interpreting the ¹³C NMR Spectrum of Methyl 2-(2,5-dichlorobenzamido)benzoate

The molecule has 15 carbon atoms. With no molecular symmetry, 15 distinct signals are expected in the proton-decoupled spectrum.[6][7]

| Expected Signal (Carbon) | Predicted δ (ppm) | Rationale and Notes |

| Methyl Ester (O-CH₃) | ~52 | Typical for a methyl ester carbon. |

| Aromatic (C-H) | 120 - 135 | Aromatic carbons with attached protons appear in this range.[13][14] |

| Aromatic (C-Cl) | 128 - 138 | Carbons directly bonded to chlorine are shifted downfield. |

| Aromatic (C-N/C-C=O) | 135 - 142 | Quaternary carbons attached to other groups are typically in this region. |

| Amide Carbonyl (C=O) | ~164 | Amide carbonyls are characteristically deshielded. |

| Ester Carbonyl (C=O) | ~167 | Ester carbonyls are typically found slightly further downfield than amide carbonyls. |

Note: The general range for aromatic carbons is 120-150 ppm.[13][14] Specific assignments require advanced 2D NMR techniques (e.g., HSQC, HMBC) but the number of signals and their general locations provide powerful confirmation of the overall structure.

Integrated Data Analysis: The Path to Structural Confirmation

The true power of NMR lies in the synergistic interpretation of multiple experiments. The logical workflow below illustrates how ¹H and ¹³C data are combined to build a complete structural picture.

By following this workflow, a researcher can systematically piece together the structural puzzle:

-

¹³C NMR confirms the presence of all 15 unique carbons, including the two distinct carbonyls.

-

¹H NMR confirms the presence of all 11 protons.

-

The characteristic singlet at ~3.9 ppm in the ¹H spectrum, integrating to 3H, is definitive proof of the methyl ester group.

-

The complex patterns in the aromatic region of the ¹H spectrum, integrating to a total of 7H, confirm the two substituted benzene rings.

-

The presence of a broad, downfield singlet confirms the amide proton.

Together, these data points provide unambiguous and authoritative evidence for the structure of Methyl 2-(2,5-dichlorobenzamido)benzoate.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-